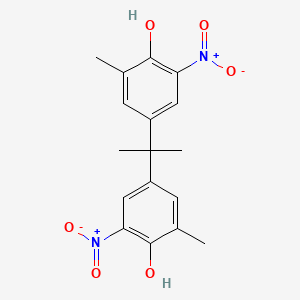
1-Ethyl-N-(2-nitrophenyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-N-(2-nitrophenyl)piperidin-4-amine is a compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-N-(2-nitrophenyl)piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-nitroaniline and 1-ethylpiperidine.
N-Alkylation: The 2-nitroaniline undergoes N-alkylation with 1-ethylpiperidine in the presence of a suitable base such as potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the piperidine ring.
Industrial Production Methods: Industrial production methods for piperidine derivatives often involve continuous flow reactions and the use of efficient catalysts to achieve high yields and purity. For example, the use of rhodium catalysts and mild reaction conditions can facilitate the synthesis of piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-N-(2-nitrophenyl)piperidin-4-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The piperidine ring can be oxidized to form piperidinones using oxidizing agents like sodium chlorite.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Oxidation: Sodium chlorite under a carbon dioxide atmosphere.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Reduction: 1-Ethyl-N-(2-aminophenyl)piperidin-4-amine.
Oxidation: 1-Ethyl-N-(2-nitrophenyl)piperidin-4-one.
Substitution: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.
Scientific Research Applications
1-Ethyl-N-(2-nitrophenyl)piperidin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Ethyl-N-(2-nitrophenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors in biological systems. For example, piperidine derivatives are known to inhibit certain enzymes, leading to various pharmacological effects .
Comparison with Similar Compounds
- 1-Ethyl-N-(2-fluorophenyl)piperidin-4-amine : Similar structure but with a fluorine atom instead of a nitro group.
- N-Phenyl-1-(2-phenylethyl)piperidin-4-amine : Similar piperidine core but with different substituents.
Uniqueness: 1-Ethyl-N-(2-nitrophenyl)piperidin-4-amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can undergo various transformations, making this compound versatile for synthetic and medicinal chemistry applications.
Properties
CAS No. |
62746-76-3 |
|---|---|
Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
1-ethyl-N-(2-nitrophenyl)piperidin-4-amine |
InChI |
InChI=1S/C13H19N3O2/c1-2-15-9-7-11(8-10-15)14-12-5-3-4-6-13(12)16(17)18/h3-6,11,14H,2,7-10H2,1H3 |
InChI Key |
HZXYHVFHLHLUCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{2-[(2-Aminoethyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B14527214.png)

![6-(2-Oxopropyl)thieno[2,3-c]pyridin-6-ium chloride](/img/structure/B14527225.png)



![Benzoic acid, 4-[(2-pyridinylamino)methyl]-](/img/structure/B14527240.png)



![7-Methoxy-8-propoxytetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14527267.png)
